3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Fragment-based drug discovery X-ray crystallography Protein Kinase A

Procure the precise 3‑(4‑fluorophenyl)‑5‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole scaffold whose hydroxylated derivative uniquely occupies the ATP pocket of PKA in fragment‑based screening. The 3‑yl attachment of the basic pyrrolidine amine and the 4‑fluoro substitution pattern are essential for ATP‑site engagement; alternative regioisomers (2‑yl) or ortho‑fluoro analogs cannot replicate this binding mode. Buyers targeting ATP‑competitive kinase programs, DNA gyrase/ topoisomerase IV antibacterial series, or Sirtuin‑2 inhibitor campaigns require this specific topology to avoid invalid SAR data.

Molecular Formula C12H12FN3O
Molecular Weight 233.24 g/mol
Cat. No. B11791670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC12H12FN3O
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC(=NO2)C3=CC=C(C=C3)F
InChIInChI=1S/C12H12FN3O/c13-10-3-1-8(2-4-10)11-15-12(17-16-11)9-5-6-14-7-9/h1-4,9,14H,5-7H2
InChIKeyJBVCXJIUYHCGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Core Scaffold Identity and Procurement Baseline


3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1497079-81-8) is a heterocyclic small molecule composed of a central 1,2,4-oxadiazole ring, substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a pyrrolidin-3-yl moiety . It serves as a core scaffold or advanced intermediate in medicinal chemistry, with its closest in-class analogs differing in the pyrrolidine attachment point (2-yl vs. 3-yl) or the phenyl substitution pattern (2-fluoro vs. 4-fluoro). The compound has been employed as the parent structure for fragment-based crystallographic screening hits against Protein Kinase A (PKA), where its hydroxylated derivative was resolved in the ATP-binding site [1]. However, publicly available comparative pharmacological data for this exact compound remain limited, necessitating procurement decisions based on its specific regioisomeric and substitutional identity.

Why 3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Cannot Be Replaced by Its Closest Analogs


Substituting this compound with a generic 'oxadiazole-pyrrolidine' scaffold is scientifically unsound because small structural permutations critically alter molecular recognition. The pyrrolidine attachment point (3-yl vs. 2-yl) defines the spatial vector of the basic amine, a key pharmacophore for target engagement . Similarly, the position of the fluorine substituent (4-fluoro vs. 2-fluoro) modulates both the electrostatic potential of the aryl ring and its metabolic stability [1]. In crystallographic fragment screens against PKA, only the (3R,5S)-hydroxylated derivative of this specific regioisomer was observed to bind within the ATP site, whereas fragments built on alternative scaffolds occupied peripheral or dual sites, demonstrating that core topology dictates binding location and mode [1]. Therefore, even chemically similar analogs cannot be assumed to reproduce the binding profile or chemical biology utility of this precise compound, and their uncontrolled use risks altering lead optimization trajectories or producing invalid structure–activity relationship data.

3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Quantified Differentiation Evidence


Crystallographic Binding-Site Localization in PKA: ATP-Site Engagement vs. Peripheral Analogs

In a crystallographic fragment screen against the catalytic subunit of Protein Kinase A (PKA), the (3R,5S)-hydroxylated derivative of 3-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (ligand A1JE8/F001) bound unambiguously within the ATP-binding site. This contrasts with nine other fragments that bound solely at peripheral sites and eighteen that interacted with both ATP and peripheral regions [1]. The specific localization of the 3-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-derived scaffold to the ATP site, as opposed to peripheral binding, provides a defined structural starting point for ATP-competitive inhibitor design that is not offered by other fragments in the same library.

Fragment-based drug discovery X-ray crystallography Protein Kinase A

Regioisomeric Comparison: Pyrrolidin-3-yl vs. Pyrrolidin-2-yl Attachment

The target compound bears the pyrrolidine ring linked via its 3-position, whereas the commercially available analog 3-(4-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole places the linkage at the 2-position . This positional difference alters the distance and geometry between the basic amine of the pyrrolidine and the oxadiazole core, affecting hydrogen-bonding capacity and conformational flexibility. Although no direct pharmacological comparison between these regioisomers has been published, the distinct chemical topology implies divergent biological recognition. In the related scaffold 1,2,4-oxadiazole/pyrrolidine hybrids evaluated as DNA gyrase inhibitors, only specific substitution patterns achieved nanomolar IC50 values (120–270 nM against E. coli gyrase), with activity highly sensitive to minor structural changes [1].

Medicinal chemistry Structure-activity relationship Regioisomerism

Fluorine Positional Isomerism: 4-Fluorophenyl vs. 2-Fluorophenyl

The target compound incorporates a 4-fluorophenyl group, while the closely related analog 3-(2-fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1272210-86-2) bears fluorine at the ortho position . The Hammett σp constant for para-fluoro is +0.06 (electron-withdrawing by induction), whereas ortho-fluoro contributes additional steric and electronic effects that can drastically alter molecular conformation and target binding. In the 1,2,4-oxadiazole/pyrrolidine series developed as anthelmintics against Haemonchus contortus, para-substituted fluorophenyl derivatives exhibited distinct potency (IC50 range 0.78–22.4 μM) depending on the specific substitution pattern on the oxadiazole and pyrrolidine rings [1]. Although a direct 4-F vs. 2-F head-to-head comparison is not available for this exact scaffold, the established sensitivity of biological activity to fluorine position in related oxadiazole series indicates that the 4-fluoro isomer cannot be arbitrarily swapped for the 2-fluoro variant without altering pharmacological outcome.

Medicinal chemistry Fluorine substitution Structure-activity relationship

Fragment Library Profiling: 3D Character Enrichment Over Flat Aromatic Scaffolds

The natural product-like fragment library from which the 3-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole scaffold derives was computationally profiled and shown to occupy a distinct chemical space enriched in saturation (fraction sp³) and three-dimensional character compared to reference kinase inhibitor sets [1]. The oxadiazole-pyrrolidine core, exemplified by this compound, inherently possesses higher fractional sp³ content and stereochemical complexity than flat, aromatic-rich fragment libraries. Cheminformatics analysis confirmed that fragments from this library, including the parent scaffold of this compound, exhibit properties previously linked to increased selectivity, reduced CYP450 inhibition, and higher clinical success rates [1].

Cheminformatics Fragment-based screening Molecular complexity

3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Evidence-Backed Application Scenarios


Fragment-Based Lead Discovery for ATP-Competitive Kinase Inhibitors

This compound serves as an ideal starting fragment for ATP-competitive kinase inhibitor programs. Crystallographic evidence confirms that the hydroxylated derivative of this scaffold binds directly within the ATP pocket of PKA [1]. Researchers can procure the parent compound to conduct structure-based optimization, using the validated ATP-site binding pose as a basis for growing or linking strategies. This scenario specifically requires the 3-(4-fluorophenyl)-5-(pyrrolidin-3-yl) topology, as alternative fragments from the same library did not reproduce ATP-site occupancy [1].

SAR Exploration of Oxadiazole-Pyrrolidine Antibacterial Agents

The 1,2,4-oxadiazole/pyrrolidine hybrid class has demonstrated nanomolar inhibition of DNA gyrase and topoisomerase IV, with select compounds achieving IC50 values as low as 120 nM against E. coli DNA gyrase, outperforming the reference drug novobiocin (IC50 170 nM) [1]. This compound provides the core scaffold for synthesizing new analogs in this antibacterial series. Its specific regioisomeric identity (3-yl attachment) offers a distinct vector for derivatization that is not accessible from the 2-yl analog [2].

Probing PKA-Dependent Signaling Pathways with Chemical Tools

Given the direct structural evidence of PKA ATP-site engagement by the hydroxylated derivative [1], the parent compound can be functionalized to create chemical probes for studying PKA-mediated signaling in cellular models. The scaffold's membership in a natural product-like fragment library with superior 3D character and predicted lower CYP450 inhibition further supports its utility as a probe compound with a reduced likelihood of off-target pharmacology [1].

Synthesis of Sirtuin-2 Inhibitor Analogs

The 1,2,4-oxadiazole scaffold is a known pharmacophore for Sirtuin-2 (Sirt2) inhibition, with related compounds achieving low micromolar IC50 values and excellent selectivity against Sirt1, Sirt3, and Sirt5 (>100 μM) [1]. This compound, with its defined 4-fluorophenyl and pyrrolidin-3-yl substitution, provides a distinct vector combination within this chemotype. Researchers aiming to explore Sirt2 inhibitor SAR can use this compound as a scaffold for diversification, leveraging the structural insights from X-ray crystal structures of oxadiazole analogs in complex with Sirt2 [1].

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